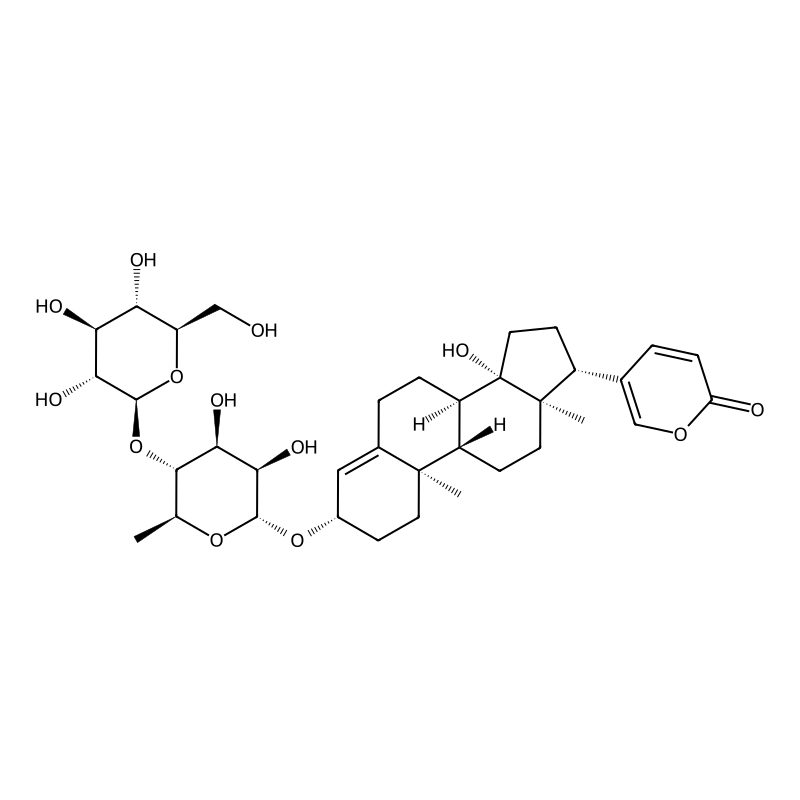

5-[(3S,8R,9S,10R,13R,14S,17R)-3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

5-[(3S,8R,9S,10R,13R,14S,17R)-3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one is a complex organic compound characterized by its intricate structure and multiple functional groups. It features a pyranone moiety and several hydroxyl groups that contribute to its potential biological activity. The compound's molecular formula is C87H139NO43, indicating a large and diverse arrangement of atoms that may influence its chemical behavior and interactions in biological systems .

- Hydrolysis: The hydroxyl groups can participate in hydrolysis reactions under acidic or basic conditions.

- Oxidation: The presence of hydroxyl groups makes the compound susceptible to oxidation reactions.

- Esterification: The hydroxyl functionalities can react with carboxylic acids to form esters.

These reactions are crucial for understanding the compound's stability and reactivity in different environments.

Research indicates that this compound exhibits significant biological activity. Its structural features suggest potential pharmacological properties such as:

- Antioxidant Activity: The presence of multiple hydroxyl groups may enable the compound to scavenge free radicals.

- Antimicrobial Properties: Similar compounds have shown effectiveness against various pathogens.

- Anti-inflammatory Effects: The structural similarities to known anti-inflammatory agents suggest potential therapeutic applications in treating inflammatory diseases .

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Starting Materials: Utilizing readily available natural products or synthetic precursors.

- Functional Group Manipulation: Employing reactions such as alkylation, acylation, and glycosylation to build the complex structure.

- Purification: Techniques like chromatography are often necessary to isolate the desired product from reaction mixtures.

Specific synthetic routes may vary based on the desired yield and purity levels.

This compound holds promise in various applications:

- Pharmaceutical Development: Due to its potential biological activities, it may serve as a lead compound for drug discovery.

- Nutraceuticals: Its antioxidant properties could be harnessed in dietary supplements aimed at improving health.

- Cosmetics: The compound's skin-beneficial properties might be explored in cosmetic formulations targeting skin health.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Key areas of focus include:

- Protein Binding: Investigating how the compound interacts with proteins can provide insights into its mechanism of action.

- Cellular Uptake: Studies on how effectively the compound enters cells can inform its bioavailability and therapeutic potential.

- Synergistic Effects: Analyzing interactions with other compounds may reveal enhanced biological effects when used in combination therapies .

Several compounds share structural similarities with 5-[(3S,8R,9S,10R,13R,14S,17R)-3-[3,5-dihydroxy-6-methyl...]. Notable examples include:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Hydroxylated cyclopentane | Antioxidant |

| Compound B | Dihydroxy oxane ring | Antimicrobial |

| Compound C | Pyranone derivative | Anti-inflammatory |

Uniqueness

The uniqueness of 5-[(3S,8R,...] lies in its specific stereochemistry and combination of functional groups that may confer distinct biological activities not observed in similar compounds. Its complex structure allows for diverse interactions within biological systems that may not be replicated by simpler analogs.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Other CAS

Dates

2: HOFFMANN HJ, WOLLENBERGER A. [Examination of hexahydroscillaren A & allocymarin as possible antagonists of scillaren A & cymarin on isolated heart]. Acta Biol Med Ger. 1959;2(1):94-9. German. PubMed PMID: 13626422.

3: Balbaa SI, Khafagy SM, Khayyal SE, Girgis AN. TLC-spectrophotometric assay of the main glycosides of red squill, a specific rodenticide. J Nat Prod. 1979 Sep-Oct;42(5):522-4. PubMed PMID: 521820.

4: Jha S, Sen S. Quantitation of Principal Bufadienolides in Different Cytotypes of Urginea indica. Planta Med. 1983 Jan;47(1):43-5. PubMed PMID: 17405091.

5: Robinson JW. The difference in sensitivity to cardiac steroids of (Na++K+)-stimulated ATPase and amino acid transport in the intestinal mucosa of the rat and other species. J Physiol. 1970 Jan;206(1):41-60. PubMed PMID: 4250728; PubMed Central PMCID: PMC1348585.

6: Majinda RR, Waigh RD, Waterman PG. Bufadienolides and other constituents of Urginea sanguinea. Planta Med. 1997 Apr;63(2):188-90. PubMed PMID: 9140237.

7: Dias C, Borralho Graça JA, Lurdes Gonçalves M. Scilla maderensis, TLC screening and positive inotropic effect of bulb extracts. J Ethnopharmacol. 2000 Aug;71(3):487-92. PubMed PMID: 10940588.

8: Krenn L, Ferth R, Robien W, Kopp B. Bufadienolides from Urginea maritima sensu strictu. Planta Med. 1991 Dec;57(6):560-5. PubMed PMID: 17226202.

9: Heidenreich O, Baumeister L, Fülgraff G, Hahnege V, Laaff H. [Comparative studies on the diuretic effect and acute toxicity of g-strophanthin, scillaren and proscillaridin in dogs]. Arch Int Pharmacodyn Ther. 1967 Mar;166(1):1-10. German. PubMed PMID: 6068059.

10: CARPI A, KONZETT H, CERLETTI A. [Effect of squill on the chemoreceptors of the carotid body of the dog]. Arch Int Pharmacodyn Ther. 1957 Feb 1;109(3-4):369-76. German. PubMed PMID: 13425728.